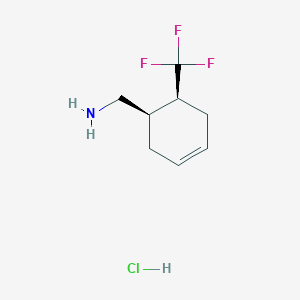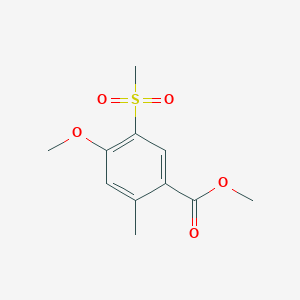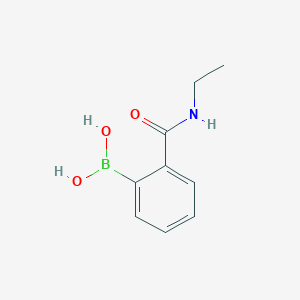
2-(Ethylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylcarbamoyl)benzeneboronic acid is a boronic acid derivative that contains an ethylcarbamoyl group attached to the benzene ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylcarbamoyl)benzeneboronic acid typically involves the introduction of the ethylcarbamoyl group onto a benzeneboronic acid precursor. One common method is the reaction of phenylboronic acid with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Ethylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
2-(Ethylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of enzymes that interact with boronic acids.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Ethylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The ethylcarbamoyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the ethylcarbamoyl group.
4-(Ethylcarbamoyl)phenylboronic acid: A similar compound with the ethylcarbamoyl group in a different position on the benzene ring.
Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups.
Uniqueness
2-(Ethylcarbamoyl)benzeneboronic acid is unique due to the presence of the ethylcarbamoyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where enhanced binding affinity or selectivity is required.
特性
分子式 |
C9H12BNO3 |
|---|---|
分子量 |
193.01 g/mol |
IUPAC名 |
[2-(ethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) |
InChIキー |
GKHFYKDJTNJQKR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C(=O)NCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



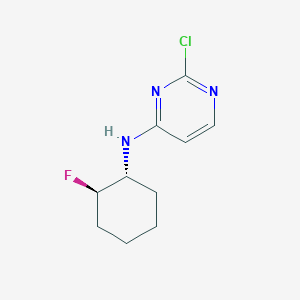




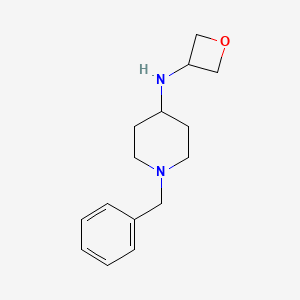
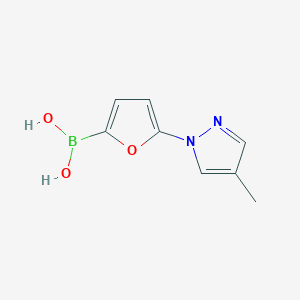

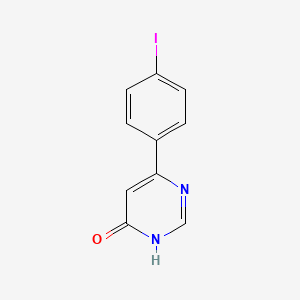
![2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13345395.png)
